molecular formula C11H18N4O2 B7191194 N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide

N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B7191194
M. Wt: 238.29 g/mol
InChI Key: ORAFRZVRQOHVRX-UHFFFAOYSA-N
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Description

N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a triazole ring and an oxolane ring, which may impart specific chemical and biological properties. Compounds containing triazole rings are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8(15-7-12-6-13-15)10(16)14-11(3)4-5-17-9(11)2/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFRZVRQOHVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NC(=O)C(C)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Amidation reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the oxolane-triazole intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone or other oxidized derivatives.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to the biological activity of triazole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and may exhibit similar biological activities.

    Oxolane derivatives: Compounds containing the oxolane ring, which may have similar chemical reactivity.

Uniqueness

N-(2,3-dimethyloxolan-3-yl)-2-(1,2,4-triazol-1-yl)propanamide is unique due to the combination of the triazole and oxolane rings, which may impart distinct chemical and biological properties compared to other compounds.

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